Cas no 2445793-45-1 (4-cyclobutyl-N-methylbenzamide)

4-cyclobutyl-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26860875
- 2445793-45-1
- 4-cyclobutyl-N-methylbenzamide
-
- MDL: MFCD32691649
- Inchi: 1S/C12H15NO/c1-13-12(14)11-7-5-10(6-8-11)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,13,14)
- InChI Key: PRTUHLVLBNOXBA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)C1CCC1)NC
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
4-cyclobutyl-N-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26860875-0.5g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
Enamine | EN300-26860875-5g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 5g |
$3935.0 | 2023-09-11 | |
1PlusChem | 1P028WR1-50mg |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 50mg |
$452.00 | 2024-05-21 | |
1PlusChem | 1P028WR1-1g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 1g |
$1740.00 | 2023-12-18 | |
1PlusChem | 1P028WR1-500mg |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 500mg |
$1370.00 | 2023-12-18 | |
1PlusChem | 1P028WR1-10g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 10g |
$7277.00 | 2023-12-18 | |
1PlusChem | 1P028WR1-250mg |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 250mg |
$893.00 | 2023-12-18 | |
Enamine | EN300-26860875-1g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95% | 1g |
$1357.0 | 2023-09-11 | |
Enamine | EN300-26860875-0.05g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
Enamine | EN300-26860875-0.1g |
4-cyclobutyl-N-methylbenzamide |
2445793-45-1 | 95.0% | 0.1g |
$470.0 | 2025-03-20 |
4-cyclobutyl-N-methylbenzamide Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
Additional information on 4-cyclobutyl-N-methylbenzamide
Chemical Profile of 4-cyclobutyl-N-methylbenzamide (CAS No: 2445793-45-1)
4-cyclobutyl-N-methylbenzamide, identified by the Chemical Abstracts Service Number (CAS No) 2445793-45-1, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by a carbonyl group bonded to a nitrogen atom, which is further connected to an aromatic ring and a cyclobutyl side chain. The structural configuration of this molecule imparts unique physicochemical properties and potential biological activities, making it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 4-cyclobutyl-N-methylbenzamide consists of a benzene ring substituted at the para position with a cyclobutyl group, while the amide functionality is linked to a methyl group. This specific arrangement contributes to the compound's solubility characteristics and its interaction with biological targets. The cyclobutyl moiety, in particular, is known to influence the conformational flexibility and electronic properties of the molecule, which can be leveraged to modulate its pharmacological effects.
In recent years, there has been a growing interest in exploring the therapeutic potential of amide derivatives due to their diverse biological activities. 4-cyclobutyl-N-methylbenzamide has been investigated for its potential role in various pharmacological pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory responses and neurodegenerative disorders. The presence of the cyclobutyl group is thought to enhance binding affinity by introducing steric hindrance that optimizes interactions with specific protein targets.
One of the most compelling aspects of 4-cyclobutyl-N-methylbenzamide is its structural similarity to other known bioactive molecules. This similarity allows researchers to draw parallels between its potential effects and those of established drugs, facilitating the design of more targeted experiments. Additionally, computational modeling studies have been employed to predict the binding modes of this compound with various biological targets, providing insights into its mechanism of action. These simulations have highlighted the importance of the cyclobutyl group in stabilizing interactions with certain amino acid residues in protein active sites.
The synthesis of 4-cyclobutyl-N-methylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the acylation of 4-cyclobutylbenzamine with methyl chloroformate or methanol under controlled conditions. Advances in synthetic methodologies have enabled more efficient production processes, reducing the time and resources required for obtaining this compound in sufficient quantities for research purposes.
From a pharmacokinetic perspective, 4-cyclobutyl-N-methylbenzamide exhibits interesting absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that this compound has moderate oral bioavailability and undergoes metabolic degradation via cytochrome P450 enzymes. Understanding these processes is crucial for predicting its clinical efficacy and potential side effects. Furthermore, the compound's stability under various storage conditions has been assessed, ensuring its suitability for long-term research applications.
Recent advancements in spectroscopic techniques have allowed for detailed structural elucidation of 4-cyclobutyl-N-methylbenzamide. Nuclear magnetic resonance (NMR) spectroscopy has been particularly valuable in confirming the connectivity of atoms within the molecule, while mass spectrometry (MS) has provided insights into its fragmentation patterns. These analytical methods are essential for verifying the identity and purity of the compound before it is subjected to biological testing.
The biological evaluation of 4-cyclobutyl-N-methylbenzamide has revealed promising results in several preclinical models. In vitro assays have demonstrated inhibitory activity against enzymes such as COX-2 and PDE4, which are relevant to anti-inflammatory and anti-depressant therapies respectively. Animal studies have further supported these findings by showing reductions in inflammation-related markers following administration of this compound. These observations have prompted researchers to explore its potential as a lead candidate for developing novel therapeutic agents.
Given its structural features and biological profile, 4-cyclobutyl-N-methylbenzamide represents an intriguing molecule for further investigation. Ongoing research aims to optimize its pharmacological properties through structural modifications, which could enhance its efficacy and reduce any potential toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this area.
The regulatory landscape surrounding new chemical entities like 4-cyclobutyl-N-methylbenzamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) ensures that all synthetic processes meet quality standards required for preclinical and clinical studies. Regulatory agencies review such compounds rigorously before they can be approved for human use, ensuring both safety and efficacy.
In conclusion,4-cyclobutyl-N-methylbenzamide (CAS No: 2445793-45-1) is a structurally unique amide derivative with significant potential in pharmaceutical research. Its combination of favorable physicochemical properties and promising biological activities positions it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action,4-cycлобутил-N-метилбензамид may play an important role in addressing unmet medical needs across various therapeutic areas.
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